4-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring and a benzamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.
Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Propoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Similar structure with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,3-TRIAZOL-1-YL)BENZAMIDE: Similar structure with a triazole ring and a benzamide moiety.
4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar structure with a carboxylic acid group instead of a benzamide group.
Uniqueness
The uniqueness of 4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE lies in its combination of a propoxy group, a tetrazole ring, and a benzamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-propoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-2-11-24-16-9-3-13(4-10-16)17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h3-10,12H,2,11H2,1H3,(H,19,23) |
InChI Key |
HLDTVMMUBZFVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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